molecular formula C10H4F6N2O2 B8406232 2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)-

2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)-

Cat. No.: B8406232
M. Wt: 298.14 g/mol
InChI Key: HRROTSCWLAUBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H4F6N2O2 and its molecular weight is 298.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H4F6N2O2

Molecular Weight

298.14 g/mol

IUPAC Name

5,7-bis(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C10H4F6N2O2/c11-9(12,13)3-1-4(10(14,15)16)6-5(2-3)17-7(19)8(20)18-6/h1-2H,(H,17,19)(H,18,20)

InChI Key

HRROTSCWLAUBQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)NC(=O)C(=O)N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2-diamino-3,5-bis(trifluoromethyl)aniline (94 mg, 0.38 mmol) and oxalic acid dihydrate (53 mg, 0.42 mmol, used as received) in 4N HCl (2 mL) was refluxed at 120°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the liquid layer was removed. The yellow solid was washed by cold water (2×2 mL), collected by filtration, and dried at 60° C. under reduced pressure for 2 h, affording 45 mg of crude 5,7-bis(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione (40%) as a yellow powder. The crude compound was dissolved in 1N NaOH (6 mL) and filtered. The filtrate was acidified to pH=5, affording 23 mg of pure 5,7-bis(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione. Mp: 305°-8° C. (dec. from 295° C.). IR (KBr, cm-1) 3421, 3235, 1749, 1690, 1631. 1H NMR (DMSO-d6): δ7.654 (s, 1H); 7.687 (s, 1H); 11.584 (s, 1H); 12.311 (s, 1H). HRMS: calcd for C10F6H4N2O2 (M+) m/z: 298.0176; found: 298.0170.
Name
1,2-diamino-3,5-bis(trifluoromethyl)aniline
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.